Methyl 3-O-talopyranosyltalopyranoside
Description
Methyl 3-O-talopyranosyltalopyranoside is a disaccharide derivative composed of two talopyranose units linked via a 3-O-glycosidic bond, with a methyl group attached to the anomeric carbon of the reducing end. Talose, a C3 epimer of galactose, is a rare hexose, making this compound structurally distinct from more common glycosides. Its synthesis involves multi-step protection/deprotection strategies, as demonstrated in studies using tert-butyldiphenylsilyl (TBDPS) and benzyl groups to achieve regioselective glycosylation .
Properties
CAS No. |
114375-71-2 |
|---|---|
Molecular Formula |
C13H24O11 |
Molecular Weight |
356.32 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H24O11/c1-21-12-10(20)11(7(17)5(3-15)22-12)24-13-9(19)8(18)6(16)4(2-14)23-13/h4-20H,2-3H2,1H3/t4-,5-,6+,7+,8+,9+,10+,11+,12+,13-/m1/s1 |
InChI Key |
WOKXHOIRHHAHDA-PMZMBPQZSA-N |
SMILES |
COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@H]([C@H]([C@H](O1)CO)O)O[C@@H]2[C@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O |
Other CAS No. |
114375-71-2 |
Synonyms |
M 3-O-TT methyl 3-O-alpha-D-talopyranosyl-alpha-D-talopyranoside methyl 3-O-talopyranosyltalopyranoside |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyl Glycosides with Varied Linkage Positions
- Methyl 2-O-α-D-Talopyranosyl-α-D-Mannopyranoside: Differs in the glycosidic linkage position (2-O vs. 3-O) and the non-reducing sugar (mannose vs. talose).
- Methyl 3-O-α-D-Mannopyranosyl-α-D-Talopyranoside: Replaces the talopyranosyl donor with mannopyranosyl. Mannose’s prevalence in biological systems may confer distinct interaction profiles with lectins or antibodies .
Glycosides with Flavonoid Aglycones
- Rhamnetin 3-O-β-Glucopyranoside and Isorhamnetin 3-O-[β-D-Xylopyranosyl-(1→6)-β-D-Glucopyranoside]: These compounds feature flavonoid aglycones (e.g., rhamnetin, isorhamnetin) instead of methyl groups. The presence of flavonoids imparts antioxidant and anti-inflammatory properties, contrasting with the structural role of methyl talopyranosides in glycoconjugate synthesis .
Acetylated and Silyl-Protected Derivatives
- Methyl-(O2,O4,O6-Triacetyl-O3-Methyl-α-D-Altropyranoside): Altrose, a C2 epimer of talose, introduces differences in hydrogen-bonding patterns. The extensive acetylation enhances lipophilicity, whereas Methyl 3-O-talopyranosyltalopyranoside’s TBDPS protection prioritizes stability during synthesis .
- Tetraisopropyldisiloxane-1,3-diyl-Protected Xylopyranosides: Silyl groups (e.g., TiPDS) offer acid stability, contrasting with acetyl groups in talopyranoside derivatives. This influences their utility in orthogonal protection strategies .
Diterpenoid Methyl Esters
- Sandaracopimaric Acid Methyl Ester and Torulosic Acid Methyl Ester: These diterpenoid derivatives share a methyl ester group but differ fundamentally in backbone structure (terpenoid vs. carbohydrate). Their biological roles diverge, with diterpenoids often acting as antimicrobial agents, while methyl talopyranosides serve as synthetic intermediates .
Research Findings and Implications
- Synthetic Complexity: this compound requires advanced protection strategies due to talose’s stereochemical rarity. Yields are often lower compared to mannose or glucose analogs .
- Analytical Characterization: NMR and HPLC (as used for methyl shikimate in ) are critical for verifying talopyranoside structures. Distinct $^{13}\text{C}$-NMR signals at δ 100–105 ppm confirm talose’s anomeric configuration .
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